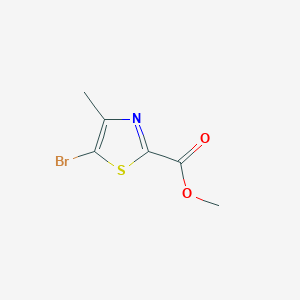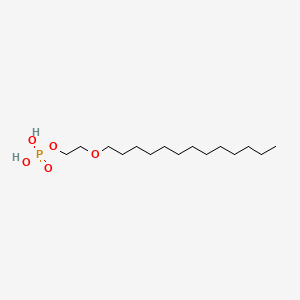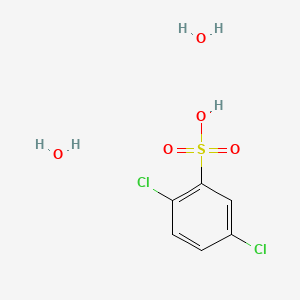
4,5-ジクロロ-8-メチルキノリン
概要
説明
4,5-Dichloro-8-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7Cl2N It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 5th positions and a methyl group at the 8th position on the quinoline ring
科学的研究の応用
4,5-Dichloro-8-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antimalarial and anticancer drugs.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Chemical Research: It is utilized as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
作用機序
Target of Action
The primary targets of 4,5-Dichloro-8-methylquinoline are currently unknown
Mode of Action
It is known that 8-hydroxyquinolines, a class of compounds to which 4,5-dichloro-8-methylquinoline belongs, are bidentate chelators of several metal ions which act as critical enzyme cofactors . This suggests that 4,5-Dichloro-8-methylquinoline may interact with its targets by chelating metal ions, thereby affecting the activity of enzymes that rely on these ions.
Biochemical Pathways
The biochemical pathways affected by 4,5-Dichloro-8-methylquinoline are currently unknown due to the lack of research on this compound
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4,5-Dichloro-8-methylquinoline is currently unknown
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-8-methylquinoline typically involves the chlorination of 8-methylquinoline. One common method includes the use of phosphoryl chloride and phosphorus pentachloride as chlorinating agents. The reaction is carried out under reflux conditions, leading to the selective chlorination at the 4th and 5th positions of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of 4,5-Dichloro-8-methylquinoline can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of chlorinating agents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
4,5-Dichloro-8-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 5th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 8th position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: 8-formyl-4,5-dichloroquinoline or 8-carboxy-4,5-dichloroquinoline.
Reduction: Tetrahydro-4,5-dichloro-8-methylquinoline.
類似化合物との比較
Similar Compounds
4,7-Dichloro-8-methylquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions.
4,5-Dichloroquinoline: Lacks the methyl group at the 8th position.
8-Methylquinoline: Lacks the chlorine atoms at the 4th and 5th positions.
Uniqueness
4,5-Dichloro-8-methylquinoline is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
特性
IUPAC Name |
4,5-dichloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXRCWLZIIBTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589016 | |
| Record name | 4,5-Dichloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-29-3 | |
| Record name | 4,5-Dichloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine](/img/structure/B1603246.png)




![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)
